酢酸ホルミウム(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

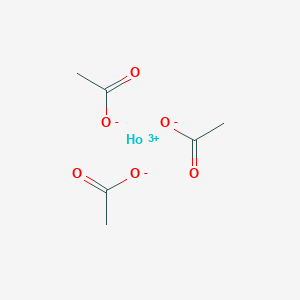

Holmium(3+) acetate, also known as holmium(III) acetate, is the acetate salt of the rare earth element holmium. It has the chemical formula Ho(CH₃COO)₃ and is typically found in a crystalline form. This compound is soluble in water and is known for its pale-yellow color. Holmium(3+) acetate is used in various applications, including the manufacture of ceramics, glass, phosphors, and as a dopant in garnet lasers .

科学的研究の応用

作用機序

Target of Action

Holmium(3+) acetate, the acetate salt of holmium, primarily targets the lanthanide series of the periodic table . It is used in the manufacture of ceramics, glass, phosphors, metal halide lamps, and as a dopant in garnet lasers . It is also used in nuclear reactors to keep the chain reaction in check .

Mode of Action

The mode of action of Holmium(3+) acetate involves its interaction with its targets, leading to various changes. For instance, in the context of nuclear reactors, Holmium(3+) acetate helps control the chain reaction . The coordination geometry of Holmium(3+) acetate complexes is crucial in its interactions . The coordination of each acetylacetonate ligand is dependent on the presence of other ligands, revealing an asymmetric chelation motif in some of the complexes .

Biochemical Pathways

Holmium(3+) acetate affects various biochemical pathways. As an acetate salt, it plays a role in the metabolism of acetic acid . Acetate, whether derived from the diet or from fermentation in the colon, has been implicated in a range of health benefits . Acetate is also generated in and released from various tissues including the intestine and liver, and is generated within all cells by deacetylation reactions .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of Holmium(3+) acetate’s action are diverse. For example, in the context of radionuclide therapies for the treatment of malignancies, microspheres containing radioactive Holmium(3+) acetate are employed . The beta-minus particles emitted by the radioactive holmium can be used to kill tumor cells .

Action Environment

The action, efficacy, and stability of Holmium(3+) acetate can be influenced by various environmental factors. For instance, its physical properties can change with temperature . Holmium(3+) acetate hemihepthydate decomposes at 105 °C, forming into a hemihydrate, further decomposing at 135 °C into an anhydride . Further adding heat will form Ho(OH)(CH3COO)2, HoO(CH3COO) then Ho2O2CO3, forming holmium oxide at 590 °C .

準備方法

Holmium(3+) acetate can be synthesized through several methods:

Dissolution of Holmium Oxide in Acetic Acid: The most common method involves dissolving holmium oxide (Ho₂O₃) in hot acetic acid.

Reaction with Holmium Hydroxide or Carbonate: Holmium(3+) acetate can also be prepared by reacting holmium hydroxide (Ho(OH)₃) or holmium carbonate (Ho₂(CO₃)₃) with acetic acid.

化学反応の分析

類似化合物との比較

Holmium(3+) acetate can be compared with other rare earth metal acetates, such as:

Dysprosium(3+) acetate (Dy(CH₃COO)₃): Similar to holmium(3+) acetate, dysprosium(3+) acetate is used in the manufacture of ceramics and as a dopant in various applications.

Erbium(3+) acetate (Er(CH₃COO)₃): Erbium(3+) acetate is used in similar applications, including the manufacture of glass and ceramics.

Lanthanum(3+) acetate (La(CH₃COO)₃): Lanthanum(3+) acetate is used in the production of catalysts and in various industrial applications.

Holmium(3+) acetate is unique due to its specific applications in therapeutic microspheres for radionuclide therapy and its high magnetic susceptibility, which makes it useful in imaging techniques .

特性

CAS番号 |

25519-09-9 |

|---|---|

分子式 |

C2H4HoO2 |

分子量 |

224.98 g/mol |

IUPAC名 |

acetic acid;holmium |

InChI |

InChI=1S/C2H4O2.Ho/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

QMLCWJXHEAJHMT-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ho+3] |

正規SMILES |

CC(=O)O.[Ho] |

Key on ui other cas no. |

25519-09-9 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

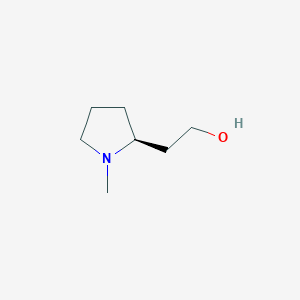

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B1582000.png)